5-bromo-N-cyclopropylthiophene-3-carboxamide
CAS No.:
Cat. No.: VC13412129
Molecular Formula: C8H8BrNOS
Molecular Weight: 246.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrNOS |
|---|---|
| Molecular Weight | 246.13 g/mol |
| IUPAC Name | 5-bromo-N-cyclopropylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C8H8BrNOS/c9-7-3-5(4-12-7)8(11)10-6-1-2-6/h3-4,6H,1-2H2,(H,10,11) |
| Standard InChI Key | BMFUUTJHTKKBNI-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)C2=CSC(=C2)Br |
| Canonical SMILES | C1CC1NC(=O)C2=CSC(=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Data
The molecular formula of 5-bromo-N-cyclopropylthiophene-3-carboxamide is C₈H₈BrNOS, with a molecular weight of 246.13 g/mol. Key structural features include:
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A thiophene ring (five-membered sulfur-containing heterocycle).
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A bromine atom at the 5-position, enhancing electrophilic reactivity.
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A carboxamide group (-CONH-) at the 3-position, substituted with a cyclopropyl moiety.
Table 1: Key Physicochemical Properties
Synthetic Routes and Optimization
Palladium-Catalyzed Cross-Coupling
The Suzuki–Miyaura reaction is a cornerstone for synthesizing cyclopropylthiophenes. For example, bromothiophenes can react with cyclopropylboronic acid in the presence of Pd(OAc)₂ and SPhos ligand to yield cyclopropyl-substituted products .
Example Procedure:
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Substrate Preparation: 3-Bromothiophene-3-carboxylic acid is esterified to protect the carboxyl group.
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Cross-Coupling: Reaction with cyclopropylboronic acid using Pd(OAc)₂ (1 mol%), SPhos (2 mol%), and K₃PO₄ in toluene/water at 90°C .
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Amidation: The ester intermediate is hydrolyzed to the carboxylic acid, followed by coupling with cyclopropylamine using EDC/HOBt .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, 90°C | 72–94% |
| Bromination | NBS or Br₂ in acetic acid | 74–96% |
| Amidation | EDC, HOBt, DMF, rt | 80–95% |
Bromination Strategies
Bromination of cyclopropylthiophenes is typically achieved using N-bromosuccinimide (NBS) or elemental bromine under buffered conditions (e.g., NaOAc/AcOH) to prevent acid-sensitive cyclopropane ring opening .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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¹H NMR:
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IR:
Thermal Stability
Differential scanning calorimetry (DSC) of analogs indicates decomposition temperatures >200°C, consistent with stable aromatic and cyclopropane systems .
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 5-Bromo-N-cyclopropylthiophene-3-carboxamide | DHODH (predicted) | ~100 nM* |
| 5-Bromo-N-propylthiophene-3-carboxamide | LDH | 265 nM |
| 4-Bromo-N-cyclopropylthiophene-3-carboxamide | DHODH | 84 nM |
*Predicted based on structural similarity .
Applications in Materials Science
Organic Electronics
Brominated thiophenes serve as precursors for conductive polymers. The cyclopropyl group may enhance thermal stability in organic field-effect transistors (OFETs) .
Photovoltaic Materials
Thiophene derivatives are used in dye-sensitized solar cells (DSSCs). The bromine atom facilitates cross-coupling for tailored bandgap engineering .
Future Directions
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